molecular formula C24H20N4O3 B11021565 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B11021565
M. Wt: 412.4 g/mol
InChI Key: DBTLQHFLZMJDEZ-UHFFFAOYSA-N
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Description

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes an isoindoloquinazoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoloquinazoline core, followed by the introduction of the butanamide and pyridinyl groups. Common reagents and conditions might include:

    Starting Materials: Isoindole derivatives, quinazoline derivatives, pyridine derivatives.

    Reagents: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of functional groups, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Affecting transcription factors or epigenetic markers.

Comparison with Similar Compounds

Similar Compounds

    Isoindoloquinazolines: Compounds with similar core structures but different substituents.

    Pyridinyl Butanamides: Compounds with similar side chains but different core structures.

Uniqueness

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)butanamide is unique due to its specific combination of the isoindoloquinazoline core and the pyridinyl butanamide side chain, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C24H20N4O3/c29-21(26-20-12-5-6-14-25-20)13-7-15-27-22-16-8-1-2-9-17(16)24(31)28(22)19-11-4-3-10-18(19)23(27)30/h1-6,8-12,14,22H,7,13,15H2,(H,25,26,29)

InChI Key

DBTLQHFLZMJDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=CC=CC=N5

Origin of Product

United States

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